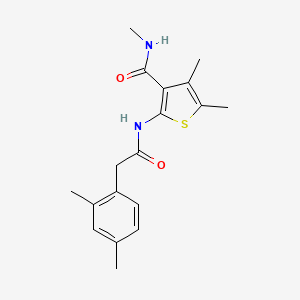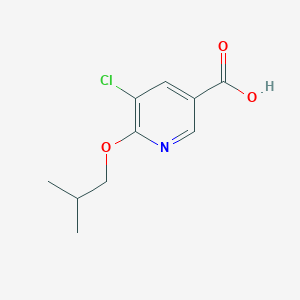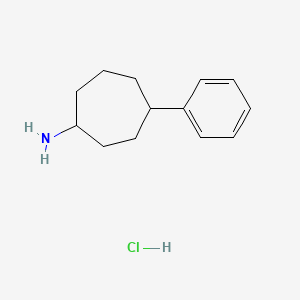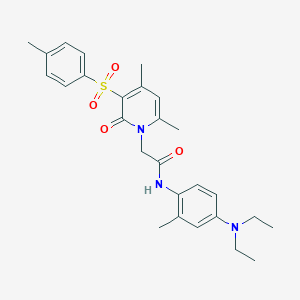
5-(4-Hydroxy-3-methoxyphenyl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxy-3-methoxyphenyl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Phytochemical Research
This compound is part of a class of chemicals that can be found in various medicinal plants. In phytochemical research, it’s studied for its potential therapeutic uses and associations with plant parts. For instance, databases like IMPPAT provide extensive information on phytochemicals and their therapeutic applications, which could include compounds like this one .
Chemical Defense in Plants
The controlled hydroxylation of similar compounds has been shown to play a role in the chemical defense mechanisms of plants. Research indicates that such compounds can help plants defend against herbivores without causing autotoxicity . This compound could be studied further to understand its defensive capabilities in plants.
Spectroscopy
Spectroscopic analysis is crucial for identifying and understanding the structure of organic compounds. Although the Spectral Database for Organic Compounds (SDBS) is currently under maintenance, it typically provides valuable spectral data for compounds like this, which is essential for researchers in organic chemistry and related fields .
Propiedades
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-3-6-12(7-4-10)19-15(17-18-16(19)22)11-5-8-13(20)14(9-11)21-2/h3-9,20H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSADWHDYVOIWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxy-3-methoxyphenyl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)
![2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride](/img/structure/B2886730.png)
![4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2886731.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)



![5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol](/img/structure/B2886740.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2886744.png)
![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)